Mastl-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MASTL is a key mitotic kinase that regulates mitotic progression and maintains mitotic integrity by controlling the inactivation of the protein phosphatase 2A complex (PP2A-B55) through direct phosphorylation of its substrates . Mastl-IN-2 has shown significant potential in targeting the MASTL-PP2A axis, making it a promising candidate for selective anticancer treatment .

Vorbereitungsmethoden

The synthesis of Mastl-IN-2 involves a series of chemical reactions and purification steps. The compound was identified through an in silico drug discovery program and further validated through in vitro and in vivo analyses . The specific synthetic routes and reaction conditions for this compound have not been detailed in the available literature. the compound’s preparation likely involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .

Analyse Chemischer Reaktionen

Mastl-IN-2 undergoes several types of chemical reactions, including inhibition of MASTL kinase activity and modulation of the MASTL-PP2A axis . The compound has been shown to inhibit recombinant MASTL activity and cellular MASTL activity with IC50 values of 37.44 nM and 142.7 nM, respectively . Common reagents and conditions used in these reactions include various kinase inhibitors and cell culture conditions to assess the compound’s efficacy . The major products formed from these reactions include the inhibition of MASTL kinase activity and the induction of mitotic catastrophe in cancer cells .

Wissenschaftliche Forschungsanwendungen

Mastl-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used to study the inhibition of MASTL kinase activity and its effects on cellular processes . In biology, this compound is utilized to investigate the role of MASTL in mitotic progression and its potential as a therapeutic target for cancer treatment . In medicine, the compound has shown promise in targeting the MASTL-PP2A axis in breast cancer cells, leading to various antitumor activities .

Wirkmechanismus

The mechanism of action of Mastl-IN-2 involves the inhibition of MASTL kinase activity, which in turn modulates the MASTL-PP2A axis . MASTL controls the inactivation of the protein phosphatase 2A complex (PP2A-B55) by directly phosphorylating its substrates, such as α-endosulfine and cAMP-regulated phosphoprotein 19 . By inhibiting MASTL kinase activity, this compound disrupts this regulatory pathway, leading to the induction of mitotic catastrophe and subsequent antitumor effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Mastl-IN-2 is unique in its potent and selective inhibition of MASTL kinase activity compared to other similar compounds. Some of the similar compounds include Enzastaurin and Palbociclib, which also inhibit MASTL kinase activity but with different mechanisms and efficacy . Enzastaurin induces G2/M phase arrest, while Palbociclib causes G1 arrest . Additionally, other MASTL inhibitors such as MKI-1 have been identified, but this compound has shown superior potency and selectivity in targeting the MASTL-PP2A axis .

Eigenschaften

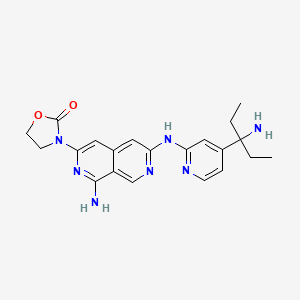

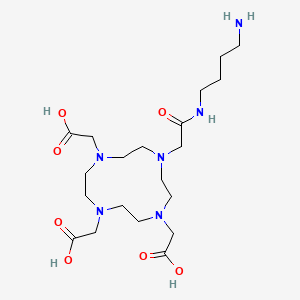

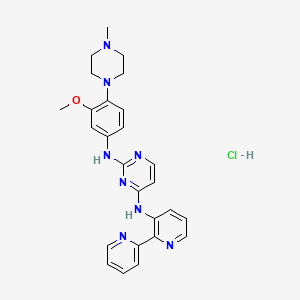

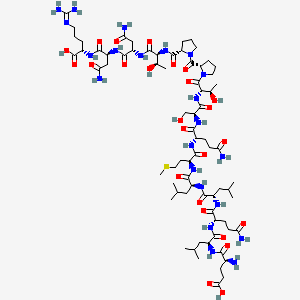

Molekularformel |

C21H25N7O2 |

|---|---|

Molekulargewicht |

407.5 g/mol |

IUPAC-Name |

3-[1-amino-6-[[4-(3-aminopentan-3-yl)pyridin-2-yl]amino]-2,7-naphthyridin-3-yl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C21H25N7O2/c1-3-21(23,4-2)14-5-6-24-17(11-14)26-16-9-13-10-18(28-7-8-30-20(28)29)27-19(22)15(13)12-25-16/h5-6,9-12H,3-4,7-8,23H2,1-2H3,(H2,22,27)(H,24,25,26) |

InChI-Schlüssel |

RCHIMARELABRBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(C1=CC(=NC=C1)NC2=NC=C3C(=C2)C=C(N=C3N)N4CCOC4=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)